4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Overview
Description
“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .
Molecular Structure Analysis
The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .Physical and Chemical Properties Analysis
The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .Scientific Research Applications
High Refractive Index and Thermal Stability in Polyimides
Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines, like BTPB and BCTPB, has shown the creation of materials with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are synthesized through thermal polycondensation and exhibit excellent transparency and colorlessness, important for applications requiring materials that combine optical clarity with thermal stability (Tapaswi et al., 2015).
Novel Fluorine-Containing Polyetherimide
The development of novel fluorine-containing polyetherimide showcases the advancement in polymeric materials that incorporate fluorinated compounds for enhanced properties. These materials are characterized by improved performance metrics, highlighting the importance of fluorine in modifying the physical properties of polymers for specialized applications (Yu Xin-hai, 2010).
Synthesis of High-Molecular-Weight Aromatic Compounds
Activated bis- and tetrafluoroaromatic compounds containing bis-phenylquinoxaline fragments have been prepared for the synthesis of high-molecular-weight aromatic quinoxaline-containing polyether ketones. These compounds open new pathways for developing polymers with specific characteristics, leveraging the unique properties of fluorinated aromatic compounds (Keshtov et al., 2002).
Applications in Organic Synthesis and Catalysis
Fluorinated aromatic compounds, like those structurally related to 4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene), are utilized in organic synthesis and catalysis, indicating their versatility in forming complex molecules and intermediates for pharmaceuticals and agrochemicals. This includes the synthesis of intermediates for fungicides and the development of methods for the introduction of fluorine into organic molecules, demonstrating the compound's role in advancing synthetic chemistry (Fedorov et al., 2015).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379-54-4 | |
Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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